molecular formula C16H15BrFN5O2S B2385457 N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040652-26-3

N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2385457
CAS No.: 1040652-26-3
M. Wt: 440.29
InChI Key: CJLHUORPCMEMCM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo-pyridazinone core, substituted with a propan-2-ylsulfanyl group at position 6 and an acetamide-linked 4-bromo-2-fluorophenyl moiety. This structure combines halogenated aromaticity, sulfur-containing alkyl chains, and a fused triazole-pyridazine system, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors. The bromine and fluorine substituents enhance lipophilicity and metabolic stability, while the propan-2-ylsulfanyl group may influence solubility and intermolecular interactions .

Crystallographic analysis using programs like SHELX and OLEX2 (commonly employed for small-molecule refinement and structure solution) would reveal key structural parameters, such as bond angles, dihedral angles, and hydrogen-bonding networks, critical for understanding its reactivity and binding properties .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN5O2S/c1-9(2)26-15-6-5-13-20-22(16(25)23(13)21-15)8-14(24)19-12-4-3-10(17)7-11(12)18/h3-7,9H,8H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLHUORPCMEMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and 3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the anticancer properties of several synthesized derivatives based on this compound framework. The Sulforhodamine B assay indicated that specific derivatives displayed significant inhibition of cell proliferation in estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . This suggests that modifications to the core structure can enhance anticancer activity.

Antimicrobial Properties

The compound's structural analogs have been investigated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring has been linked to enhanced antibacterial properties.

Case Study: Antimicrobial Screening

In a systematic evaluation, compounds derived from similar structures were tested against common pathogens. Results indicated that certain derivatives exhibited promising antimicrobial activities, suggesting that this compound could be further optimized for antimicrobial applications .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies are critical for understanding how modifications to the chemical structure can influence biological interactions.

Findings from Docking Studies

Docking analyses revealed that the compound interacts favorably with several targets involved in cancer and inflammation pathways. The results suggest that specific substitutions on the phenyl ring may enhance binding affinity and selectivity .

Synthesis Methodologies

The synthesis of this compound has been achieved through various synthetic routes involving commercially available reagents.

Synthetic Pathway Overview

The synthesis typically involves:

  • Formation of the triazolo-pyridazine core via cyclization reactions.
  • Introduction of the bromo and fluoro substituents through halogenation reactions.
  • Final acetamide formation through coupling reactions with appropriate amines.

This multi-step synthetic approach allows for the exploration of structure–activity relationships by modifying different parts of the molecule .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it with analogous triazole- and pyridazine-based acetamides, focusing on substituent effects, synthesis routes, and reported bioactivities.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Substituents Key Properties/Findings Reference
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide Triazolo[4,3-b]pyridazinone 6-(propan-2-ylsulfanyl), 2-(4-bromo-2-fluorophenylacetamide) Enhanced lipophilicity due to Br/F; sulfur may improve metabolic stability.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Acetamide 4-bromophenyl, pyrazine Dihedral angle: 54.6° between aryl rings; weak N–H···N hydrogen bonds in crystal lattice .
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 1,2,4-Triazole 4-bromophenyl, pyridin-3-yl, 2-fluorophenyl Sulfur bridge enhances π-π stacking; fluorine improves bioavailability.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 3-chloro-4-fluorophenyl, pyridin-2-yl, ethyl Chlorine increases electrophilicity; ethyl group modifies solubility.

Substituent Effects on Physicochemical Properties

  • In contrast, the pyrazine-containing analog (Table 1, row 2) lacks halogens, resulting in lower logP and higher aqueous solubility . Chlorine in N-(3-chloro-4-fluorophenyl)-... (row 4) introduces stronger electron-withdrawing effects, which may alter electronic distribution in the triazole ring, affecting binding to biological targets .
  • This is analogous to sulfur bridges in 2-{[4-(4-bromophenyl)... (row 3), which facilitate intermolecular interactions .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromo and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and biological interactions.
  • Triazolo-Pyridazin Framework : This heterocyclic structure is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit bacterial growth effectively. The presence of the fluorophenyl group in this compound may enhance its interaction with microbial targets compared to its chloro or bromo analogs.

Anticancer Potential

Compounds containing triazole rings are frequently investigated for their anticancer activities. The unique electronic properties imparted by the bromo and fluoro substituents could potentially enhance the efficacy of this compound against various cancer cell lines. Preliminary studies suggest that related compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis .

Case Studies

  • Antibacterial Studies : A study focused on fluorinated imines and hydrazones demonstrated that similar compounds exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
  • Anticancer Studies : Recent investigations into pyrazolo[1,5-a]pyrimidines revealed their potential as selective protein inhibitors in cancer therapy. The structural similarities with this compound suggest that it may also exhibit similar activities .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activity
N-(4-bromo-2-fluorophenyl)-2-acetamideStructureAntimicrobial
N-(2-chlorophenyl)-2-acetamideStructureAnticancer
N-(4-bromophenyl)-triazole derivativeStructureAntiviral

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